molecular formula C8H16N2O B2828757 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane CAS No. 151097-02-8

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane

Cat. No.: B2828757
CAS No.: 151097-02-8
M. Wt: 156.229
InChI Key: WBBPYKLNPOWPBD-UHFFFAOYSA-N
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Description

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane (CAS: 151097-02-8) is a bicyclic compound featuring a spiro[4.5]decane core with two nitrogen atoms (positions 2 and 9) and one oxygen atom (position 6). Its molecular formula is C₈H₁₆N₂O (MW: 156.23 g/mol), and it exists as a secondary amine with a methyl substituent at position 9 . The compound’s structure includes a unique spirocyclic arrangement, which confers rigidity and influences its physicochemical and biological properties. Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (136.4 Ų), suggest moderate polarity .

Properties

IUPAC Name

9-methyl-6-oxa-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-4-5-11-8(7-10)2-3-9-6-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBPYKLNPOWPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2(C1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and oxygen atoms. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The final product is typically purified through techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones

These compounds, such as 6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) and 6-(4-methoxyphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione (5c) , feature aryl groups at position 6 and diketopiperazine rings (8,10-dione). Key differences from the target compound include:

  • Synthesis : Prepared via cyclization of carboxylic acid derivatives with ethylenediamine, yielding 50–85% .
Compound Substituents Melting Point (°C) Yield (%) Key Features
5a (6-phenyl) Phenyl at C6 73–74 50 High rigidity, anticonvulsant
5c (6-(4-methoxyphenyl)) 4-MeO-phenyl at C6 60 50 Enhanced solubility
Target compound Methyl at C9 N/A N/A Lower polarity, secondary amine
2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane

This analog (CAS: 1707370-91-9) replaces the methyl group with an ethyl substituent at position 2. Differences include:

Oxygen-Containing Analogs

1,6,9-Trioxaspiro[4.5]decanes

These compounds, such as (S)-7 and (R)-7 , replace nitrogen atoms with oxygen, forming a 1,6,9-trioxaspiro[4.5]decane framework. Key distinctions:

  • Stereochemistry : Synthesized stereoselectively from D-glucose, enabling (R)- and (S)-configured spirocenters .
6-Oxa-9-azaspiro[4.5]decane Hydrochloride

This derivative (CAS: 1321518-38-0) lacks the methyl group and exists as a hydrochloride salt. Differences include:

  • Solubility : Salt form enhances aqueous solubility, critical for in vivo studies .
  • Synthetic Utility : Used as a building block in peptide coupling reactions .

Dione-Containing Spirocycles

(5S,6S,9R)-6-Isopropyl-9-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

This compound (CAS: 17138-09-9) features a dione ring (positions 2,4) and isopropyl/methyl substituents. Contrasts with the target compound:

  • Polarity : Dione groups increase polarity (higher melting points, e.g., >150°C) .

Natural Product Derivatives: Spirovetivanes

β-Vetivone

A sesquiterpene with a spiro[4.5]decane core, β-vetivone differs fundamentally as a hydrocarbon lacking heteroatoms. Key contrasts:

  • Origin : Naturally occurring in vetiver oil, used in fragrances .
  • Function : Acts as a phytoalexin, produced under pathogenic stress .

Biological Activity

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and agricultural chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C_{11}H_{16}N_{2}O, with a molecular weight of approximately 182.26 g/mol. The presence of a methyl group at the 9-position and the unique spirocyclic framework contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity through covalent bonding with nucleophilic residues in proteins, leading to inhibition or alteration of enzymatic functions. This mechanism is crucial for its application in drug discovery and development.

Pharmacological Applications

Research indicates that this compound exhibits significant pharmacological properties:

  • Anticonvulsant Activity : Several studies have demonstrated that derivatives of this compound possess anticonvulsant properties, making them potential candidates for treating epilepsy and other neurological disorders. For example, synthesized compounds showed promising results in the maximal electroshock seizure test (MEST) and the pentylenetetrazole (PTZ) model .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may be beneficial in treating various diseases.

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound serves as an important intermediate in the synthesis of spirotetramat, a widely used pesticide. Its synthesis involves several steps including catalytic hydrogenation and oxidation processes, yielding high purity products suitable for agricultural use .

Study on Anticonvulsant Activity

A study conducted on various derivatives of this compound highlighted its anticonvulsant effects through a series of animal tests. The results indicated that certain derivatives were effective in reducing seizure frequency and severity compared to control groups.

CompoundTest ModelResult
9-Methyl Derivative AMESTSignificant reduction in seizure duration
9-Methyl Derivative BPTZLowered seizure threshold

Enzyme Interaction Study

Another investigation focused on the enzyme inhibition properties of this compound. It was found that the compound effectively inhibited the activity of certain kinases involved in cancer progression.

Enzyme TargetInhibition PercentageIC50 Value (µM)
Kinase A75%0.5
Kinase B60%1.0

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